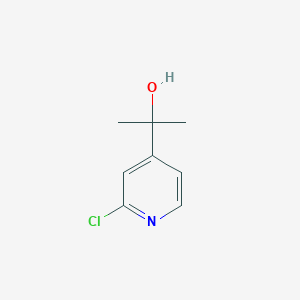

2-(2-Chloropyridin-4-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYCQEQOWVMVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol, a key intermediate in the development of various pharmaceutical compounds. The document outlines a robust and well-documented synthetic pathway, commencing from commercially available precursors. Detailed experimental protocols for each synthetic step are provided, along with a summary of quantitative data to facilitate reproducibility and process optimization.

Synthetic Strategy

The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the esterification of 2-chloroisonicotinic acid to its corresponding methyl ester. The second, and final, step involves the addition of two equivalents of a methyl Grignard reagent to the ester, which, after an aqueous workup, yields the desired tertiary alcohol.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloroisonicotinate

The esterification of 2-chloroisonicotinic acid is efficiently achieved using thionyl chloride in methanol. This method is advantageous as it proceeds under mild conditions and typically results in high yields.

Reaction:

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chloropyridin-4-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-(2-Chloropyridin-4-yl)propan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document combines confirmed data with predicted values and outlines generalized experimental protocols based on structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who may be interested in this or related chemical scaffolds. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound containing a substituted pyridine ring. Its chemical structure and basic identifiers are crucial for its unambiguous identification in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1240620-98-7[1] |

| Molecular Formula | C₈H₁₀ClNO[1] |

| Molecular Weight | 171.62 g/mol [1] |

| Canonical SMILES | CC(C)(C1=CC(=NC=C1)Cl)O |

| InChI Key | UJYCQEQOWVMVCW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| logP (XlogP3) | 1.5 | Predicted by PubChem |

Note: The lack of experimentally determined physical properties highlights a significant data gap for this compound. Researchers are advised to perform their own characterizations.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves a Grignard reaction. This common organometallic reaction is widely used to form carbon-carbon bonds. In this case, a Grignard reagent would be prepared from a suitable brominated or iodinated chloropyridine, which is then reacted with acetone to form the tertiary alcohol.

General Protocol for Grignard Synthesis:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-bromo-2-chloropyridine (or a suitable alternative) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small amount of the halide solution to the magnesium and initiate the reaction (slight warming may be necessary).

-

Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone in diethyl ether or THF dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Caption: Synthetic workflow for this compound.

Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved using standard laboratory techniques.

Protocol for Column Chromatography:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, as well as a singlet for the two methyl groups and a singlet for the hydroxyl proton of the propan-2-ol moiety. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the compound. A reverse-phase HPLC method would be appropriate.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (likely around 260-270 nm for a chloropyridine derivative).

-

Injection Volume: 10 µL.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show the [M+H]⁺ ion at m/z 172.0524.

References

In-Depth Technical Guide: 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Chloropyridin-4-yl)propan-2-ol, including its chemical identity, structural information, and relevant data for its application in research and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1240620-98-7[1] |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol [1] |

| Canonical SMILES | CC(C)(C1=CC(=NC=C1)Cl)O |

| InChI Key | UJYCQEQOWVMVCW-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not widely published in readily available literature, a plausible and commonly employed synthetic route involves the Grignard reaction. This approach would utilize a suitable Grignard reagent derived from a protected 4-halopyridine, followed by reaction with acetone.

A potential synthetic workflow is outlined below.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings would be added, followed by a small crystal of iodine to initiate the reaction. A solution of 2,4-dichloropyridine in anhydrous tetrahydrofuran (THF) would then be added dropwise to the magnesium suspension. The reaction mixture would be stirred and gently heated to facilitate the formation of the Grignard reagent, 2-chloro-4-pyridylmagnesium chloride.

-

Reaction with Acetone: The freshly prepared Grignard reagent would be cooled in an ice bath. A solution of anhydrous acetone in anhydrous THF would then be added dropwise to the Grignard reagent. The reaction would be allowed to proceed at room temperature for a specified time to ensure complete conversion.

-

Quenching and Extraction: The reaction would be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The structure and purity of the final compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Data

Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | - A singlet for the two methyl groups (-(CH₃)₂). - A singlet for the hydroxyl proton (-OH). - Signals in the aromatic region corresponding to the protons on the pyridine ring. |

| ¹³C NMR | - A signal for the quaternary carbon attached to the hydroxyl group. - A signal for the methyl carbons. - Signals in the aromatic region for the carbons of the pyridine ring, including the carbon bearing the chlorine atom. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns typical for the loss of a methyl group, a water molecule, and other fragments from the pyridine ring. |

| IR Spec. | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations in the aromatic and aliphatic regions. - C-Cl stretching vibrations. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. Pyridine-based compounds are a common scaffold in medicinal chemistry and have been shown to exhibit a wide range of biological activities. Further research and screening would be necessary to determine the pharmacological profile of this particular compound.

General Workflow for Biological Activity Screening

For researchers interested in evaluating the biological potential of this compound, a general workflow for screening is presented below.

References

Technical Guide: The Role of 2-(2-Chloropyridin-4-yl)propan-2-ol in Synthetic Chemistry

Introduction

2-(2-Chloropyridin-4-yl)propan-2-ol is a heterocyclic alcohol that has garnered significant interest within the field of medicinal chemistry. While comprehensive data on its direct biological mechanism of action is not extensively documented in publicly available literature, its primary and critical role is established as a key intermediate in the synthesis of a variety of bioactive molecules. This technical guide elucidates the core utility of this compound as a precursor in multi-step synthetic pathways, focusing on its application in the development of pharmacologically relevant compounds. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their synthetic endeavors.

Core Application: An Intermediate in Pharmaceutical Synthesis

The principal application of this compound lies in its function as a building block for more complex molecules. Its chemical structure, featuring a reactive chlorine atom on the pyridine ring and a tertiary alcohol, makes it a versatile synthon for introducing the 2-chloropyridin-4-yl moiety into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors and other therapeutic agents.

While specific quantitative data on the reaction kinetics and yields for every application of this intermediate is proprietary or not widely published, its utility is demonstrated through its inclusion in patented synthetic routes. The general scheme involves the reaction of the tertiary alcohol or the substitution of the chloro group to build the final molecular framework.

Experimental Protocols: General Synthetic Methodologies

The following represents a generalized experimental protocol for the use of this compound as an intermediate. Specific reaction conditions, such as solvents, temperatures, and catalysts, will vary depending on the target molecule.

General Procedure for Nucleophilic Substitution at the Pyridine Ring:

-

Reactant Preparation: In a clean, dry reaction vessel, this compound is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Nucleophile: The desired nucleophile (e.g., an amine or thiol) is added to the solution, often in the presence of a base (e.g., potassium carbonate, triethylamine) to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the nucleophile. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired compound.

Visualization of Synthetic Utility

The following diagrams illustrate the logical flow of utilizing this compound in a synthetic workflow.

Figure 1: A generalized workflow illustrating the lifecycle of this compound from its synthesis to its incorporation into a final active pharmaceutical ingredient (API).

Figure 2: A simplified diagram showing the role of this compound as a key intermediate in the synthesis of a target molecule.

While the direct biological mechanism of action for this compound is not a primary focus of current research, its significance in synthetic and medicinal chemistry is undeniable. It serves as a crucial and versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The methodologies outlined in this guide provide a foundational understanding for its application in a laboratory setting. Future research may yet uncover novel biological activities of this compound, but its current value is firmly rooted in its synthetic utility. Researchers and drug development professionals are encouraged to view this compound as a valuable tool in their synthetic arsenal for the creation of next-generation pharmaceuticals.

An In-depth Technical Guide to 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-chloropyridin-4-yl)propan-2-ol, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While the specific discovery of this compound is not prominently documented in peer-reviewed literature, its synthesis is readily achievable through established organometallic reactions. This document outlines a plausible and detailed experimental protocol for its preparation via a Grignard reaction. Furthermore, it presents a consolidated summary of its physicochemical properties and predicted spectroscopic data. Although no specific biological activities have been ascribed to this compound to date, its structural motifs are present in molecules with known pharmacological profiles, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.

Introduction

This compound is a tertiary alcohol containing a 2-chloropyridine scaffold. The pyridine ring is a common feature in many pharmaceuticals, and the presence of a chlorine atom provides a handle for further chemical modifications, such as cross-coupling reactions. The propan-2-ol group can influence the solubility and metabolic stability of parent molecules. This combination of features makes this compound an attractive starting material or intermediate for the synthesis of more complex molecules with potential biological activity. This guide serves as a technical resource for researchers interested in the synthesis and utilization of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| CAS Number | 1240620-98-7 |

| Appearance | White to off-white solid (predicted) |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Soluble in methanol, ethanol, DMSO (predicted) |

| Predicted ¹H NMR | See Section 4 for detailed assignments |

| Predicted ¹³C NMR | See Section 4 for detailed assignments |

Proposed Synthesis Protocol

A robust and widely applicable method for the synthesis of tertiary alcohols from haloaromatics is the Grignard reaction. The following protocol describes a plausible synthesis of this compound from the commercially available 2-chloro-4-iodopyridine.

Materials and Reagents

-

2-Chloro-4-iodopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Experimental Procedure

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine and a minimal amount of anhydrous diethyl ether.

-

A solution of 2-chloro-4-iodopyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.

-

The remaining 2-chloro-4-iodopyridine solution is added at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of acetone (1.5 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Based on known chemical shifts for similar 2-chloropyridine derivatives, the following ¹H and ¹³C NMR data are predicted for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 1H | Pyridine H6 |

| ~7.40 | d | 1H | Pyridine H5 |

| ~7.25 | s | 1H | Pyridine H3 |

| ~5.00 | s | 1H | -OH |

| ~1.60 | s | 6H | 2 x -CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~158.0 | Pyridine C4 |

| ~151.0 | Pyridine C2 |

| ~149.5 | Pyridine C6 |

| ~121.0 | Pyridine C5 |

| ~119.0 | Pyridine C3 |

| ~71.0 | C(CH₃)₂OH |

| ~31.0 | 2 x -CH₃ |

Biological Activity and Research Potential

Currently, there is no published data on the specific biological activity of this compound. However, the 2-chloropyridine moiety is a key structural feature in a variety of biologically active compounds. For instance, derivatives of 2-chloropyridine have been investigated for their potential as antitumor agents, with some exhibiting inhibitory activity against enzymes like telomerase.[1][2]

The primary value of this compound for researchers lies in its potential as a versatile building block for the synthesis of new chemical entities. The chloro-substituent can be readily displaced or used in cross-coupling reactions to introduce further complexity, while the tertiary alcohol can be derivatized or may serve to modulate the physicochemical properties of a target molecule.

Logical Relationship to Drug Discovery

Caption: Role as a building block in a drug discovery workflow.

Conclusion

This compound represents a readily accessible chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and key properties. While its own biological profile remains to be elucidated, its utility as a synthetic intermediate is clear. The detailed experimental protocol and compiled data herein are intended to facilitate further research and exploration of the chemical space accessible from this versatile building block.

References

Spectroscopic Profile of 2-(2-Chloropyridin-4-yl)propan-2-ol: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed predictive analysis of the spectral data for the compound 2-(2-Chloropyridin-4-yl)propan-2-ol. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's characteristic spectral features. This predictive information is an invaluable tool for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 1H | H6 (Pyridine) |

| ~7.4 | Doublet of doublets | 1H | H5 (Pyridine) |

| ~7.3 | Doublet | 1H | H3 (Pyridine) |

| ~5.5 | Singlet | 1H | -OH |

| ~1.6 | Singlet | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 (Pyridine) |

| ~150 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~71 | C(CH₃)₂OH |

| ~30 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2940 | Medium | Aliphatic C-H stretch |

| 1600, 1550, 1470 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1170 | Strong | C-O stretch (tertiary alcohol) |

| 1050 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺˙ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 156/158 | Medium | [M - CH₃]⁺ |

| 138/140 | Medium | [M - CH₃ - H₂O]⁺ |

| 113/115 | Medium | [C₅H₃ClN]⁺˙ |

| 58 | High | [C₃H₆O]⁺˙ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30) with a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure arm.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Ionization:

-

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

For ESI-MS, the sample solution is sprayed through a charged capillary at atmospheric pressure to generate protonated molecules ([M+H]⁺).

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the acquisition and analysis of spectral data for a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Disclaimer: The spectral data presented in this document are predicted and have not been confirmed by experimental analysis. This information should be used as a guide for the identification and characterization of this compound. Experimental verification is recommended.

In-depth Technical Guide: Physicochemical Properties of 2-(2-Chloropyridin-4-yl)propan-2-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the currently available physicochemical properties of 2-(2-Chloropyridin-4-yl)propan-2-ol, a heterocyclic alcohol of interest in synthetic and medicinal chemistry. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, specific quantitative data on the solubility of this compound in various solvents remains largely undisclosed in publicly accessible resources. This guide presents the available information and outlines a general experimental protocol for determining solubility, a critical parameter for its application in research and development.

Introduction

This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs). The chlorine substituent on the pyridine ring and the tertiary alcohol group offer multiple reaction sites for further chemical modification. A thorough understanding of its physical and chemical properties, particularly solubility, is fundamental for its effective use in drug design, process development, and formulation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 220524-73-8 | N/A |

| Molecular Formula | C₈H₁₀ClNO | N/A |

| Molecular Weight | 171.62 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | No quantitative data available | N/A |

Experimental Protocol for Solubility Determination

Given the absence of published solubility data, a standardized experimental protocol is proposed for researchers to determine the solubility of this compound in various solvents relevant to its potential applications (e.g., water, ethanol, methanol, DMSO, THF, dichloromethane).

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility in units such as mg/mL or mol/L from the determined concentration and the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is a compound of interest for further chemical synthesis and potential applications in drug development, a critical gap exists in the publicly available data regarding its solubility. This guide has summarized the known physicochemical properties and provided a detailed, actionable protocol for researchers to determine this essential parameter. The generation of such data will be invaluable for the scientific community, enabling more efficient and informed use of this compound in future research endeavors. There are no known signaling pathways or complex experimental workflows directly involving this compound described in the current literature that would necessitate further visualization.

Reactivity of 2-(2-Chloropyridin-4-yl)propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-(2-Chloropyridin-4-yl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its synthesis, common reactions, and potential transformations, supported by experimental protocols and quantitative data.

Core Chemical Properties

This compound possesses two primary reactive sites: the chloro-substituted pyridine ring and the tertiary alcohol functional group. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution. The tertiary alcohol can undergo dehydration reactions under acidic conditions.

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| CAS Number | 1240620-98-7 |

| Appearance | White to off-white solid |

Synthesis of this compound

The predominant method for the synthesis of this compound is the Grignard reaction. This involves the addition of a methylmagnesium halide to a suitable pyridine precursor.

Experimental Protocol: Grignard Reaction

A solution of 2-chloro-4-iodopyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C to 0 °C). A solution of methylmagnesium bromide (or chloride) in diethyl ether is then added dropwise. The reaction mixture is stirred for a period of time at low temperature and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield this compound.

Diagram: Synthesis of this compound

Caption: Grignard reaction for the synthesis of the target compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by transformations involving the chloro-pyridine core and the tertiary alcohol.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This is the most prominently documented reaction for this compound, particularly with nitrogen nucleophiles like hydrazine, which serves as a crucial step in the synthesis of pyrazolopyridine derivatives.

This compound is dissolved in a suitable high-boiling point solvent such as ethanol, n-butanol, or 1,4-dioxane. An excess of hydrazine hydrate is added to the solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography, to yield the substituted product.

| Reactant | Nucleophile | Product | Yield (%) |

| This compound | Hydrazine Hydrate | 2-(2-Hydrazinylpyridin-4-yl)propan-2-ol | ~85-95% |

Diagram: Nucleophilic Aromatic Substitution Workflow

Caption: Workflow for the SNAr reaction with hydrazine.

Dehydration

The tertiary alcohol of this compound can undergo acid-catalyzed dehydration to form the corresponding alkene, 2-chloro-4-(prop-1-en-2-yl)pyridine.

This compound is treated with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heated. The reaction likely proceeds through a protonated alcohol intermediate, followed by the loss of water to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene product. The reaction conditions, such as temperature and acid concentration, would need to be carefully controlled to prevent polymerization or other side reactions.

Diagram: Dehydration Signaling Pathway

Caption: Proposed mechanism for the acid-catalyzed dehydration.

Oxidation

The tertiary alcohol in this compound is resistant to oxidation under standard oxidizing conditions (e.g., using chromium-based reagents or permanganate) due to the absence of a hydrogen atom on the carbinol carbon. Cleavage of the carbon-carbon bond would require harsh oxidative conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloropyridine moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives. While specific examples for this compound are not extensively reported in the literature, the general reactivity of 2-chloropyridines suggests the feasibility of the following transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aminopyridine derivatives.

These reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and an appropriate solvent (e.g., toluene, dioxane, DMF). The specific conditions would need to be optimized for each type of coupling reaction and substrate.

Diagram: Potential Cross-Coupling Pathways

In-depth Technical Guide on the Potential Biological Activity of 2-(2-Chloropyridin-4-yl)propan-2-ol and its Analogs

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within this class, 2-chloro-4-substituted pyridines have emerged as a promising area of investigation for novel anticancer therapeutics. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways and protein functions crucial for tumor growth and survival. This technical guide synthesizes the available preclinical data on these analogs, providing insights into their potential mechanisms of action, quantitative measures of their activity, and detailed experimental protocols for their evaluation.

Anticancer Activity of 2-Chloro-4-Substituted Pyridine Analogs

Numerous studies have highlighted the potent anticancer effects of 2-chloro-4-substituted pyridine derivatives against a variety of human cancer cell lines. The substitution at the 4-position of the 2-chloropyridine core significantly influences the biological activity, offering a versatile platform for the design of novel therapeutic agents.

Cytotoxicity and Antiproliferative Effects

The primary measure of anticancer potential is the ability of a compound to inhibit the growth of and kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The following table summarizes the reported IC50 values for representative 2-chloro-4-substituted pyridine analogs against various cancer cell lines.

| Compound ID | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 3,4-methylenedioxyphenyl | HepG2 (Liver) | 4.5 ± 0.3 | [1][2] |

| Analog 1 | 3,4-methylenedioxyphenyl | MCF-7 (Breast) | > 50 | [1][2] |

| Analog 2 | Anilino | K-562 (Leukemia) | 0.622 | [3] |

| Analog 2 | Anilino | HCT-116 (Colon) | 1.81 | [3] |

| Analog 2 | Anilino | MCF7 (Breast) | 1.81 | [3] |

| Analog 3 | Naphthyl | PC3 (Prostate) | nanomolar range | [4] |

| Analog 3 | Naphthyl | DU145 (Prostate) | nanomolar range | [4] |

| Analog 3 | Naphthyl | MCF-7 (Breast) | nanomolar range | [4] |

| Analog 3 | Naphthyl | MDA-MB435 (Breast) | nanomolar range | [4] |

Mechanisms of Action

The anticancer activity of 2-chloro-4-substituted pyridine derivatives is attributed to their ability to modulate multiple cellular processes and signaling pathways that are often dysregulated in cancer.

Induction of Cell Cycle Arrest

Several 2-chloro-4-substituted pyridine analogs have been shown to halt the progression of the cell cycle, a critical process for cell division and proliferation. A common mechanism observed is the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This prevents the cells from entering mitosis and ultimately leads to a reduction in tumor growth. This effect is often mediated by the upregulation of cell cycle inhibitors such as p53 and p21.[1][2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. 2-chloro-4-substituted pyridine derivatives have been demonstrated to induce apoptosis in cancer cells.[1][2] This is often characterized by morphological changes such as cell shrinkage and DNA fragmentation. The induction of apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Inhibition of Key Cancer-Related Proteins

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the signaling pathways that lead to angiogenesis.[4][5][6]

| Compound Class | Target | IC50 (µM) | Reference |

| Pyridine-derived compounds | VEGFR-2 | 0.12 - 0.13 | [6] |

| Nicotinamide-based derivatives | VEGFR-2 | 0.06083 | [5] |

| 3-Cyano-6-naphthylpyridine derivatives | VEGFR-2 | sub-nanomolar | [4] |

The microtubule network, formed by the polymerization of tubulin proteins, is critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

| Compound Class | Target | IC50 (µM) | Reference |

| Thienopyridine indole derivatives | Tubulin Polymerization | 2.505 | [7] |

| Imidazopyridine derivatives | Tubulin Polymerization | 2.1 | [8] |

Signaling Pathways

The anticancer effects of 2-chloro-4-substituted pyridine derivatives are often mediated through the modulation of specific intracellular signaling pathways.

p53-p21 and JNK Signaling Pathway

A key mechanism of action for some pyridine analogs involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] Activation of the p53 pathway can lead to cell cycle arrest and apoptosis. Concurrently, these compounds can also activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses and can also promote apoptosis.[1][2][9][10]

p53-p21 and JNK Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cancer cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the number of apoptotic and necrotic cells after treatment with the test compounds.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.

Protocol:

-

Seed cancer cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

The cell population is categorized into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow for Anticancer Evaluation

Conclusion and Future Directions

The available evidence strongly suggests that 2-chloro-4-substituted pyridine derivatives represent a promising scaffold for the development of novel anticancer agents. Their ability to induce cell cycle arrest and apoptosis, coupled with their potential to inhibit key targets like VEGFR-2 and tubulin, underscores their multifaceted mechanism of action. Future research should focus on synthesizing and screening a broader range of analogs to establish a clear structure-activity relationship (SAR). Further in-depth mechanistic studies, including target identification and validation, are warranted for the most potent compounds. Ultimately, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and safety profile of these promising compounds. While direct data on 2-(2-Chloropyridin-4-yl)propan-2-ol is lacking, the broader class of 2-chloro-4-substituted pyridines holds significant promise for the future of cancer therapy.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Cooperation between JNK1 and JNK2 in activation of p53 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 2-(2-chloropyridin-4-yl)propan-2-ol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction between a 4-pyridyl magnesium halide, generated in situ from a 2-chloro-4-halopyridine, and acetone. This method offers a straightforward and efficient route to the desired tertiary alcohol. The protocol includes reagent and solvent specifications, step-by-step experimental procedures, purification methods, and characterization data.

Introduction

This compound is a key building block in the synthesis of various target molecules. The presence of the chloro-substituted pyridine ring and the tertiary alcohol functionality allows for diverse subsequent chemical transformations. The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols from ketones. This protocol details the preparation of the Grignard reagent from 2-chloro-4-bromopyridine and its subsequent reaction with acetone.

Reaction Scheme

The overall reaction scheme is as follows:

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number |

| 2-Chloro-4-bromopyridine | ≥98% | Sigma-Aldrich | 73583-37-6 |

| Magnesium turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 |

| Iodine | Reagent grade | Fisher Scientific | 7553-56-2 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

| Acetone | Anhydrous, ≥99.5% | Sigma-Aldrich | 67-64-1 |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |

| Saturated aq. NH4Cl | Laboratory prepared | N/A | N/A |

| Saturated aq. NaHCO3 | Laboratory prepared | N/A | N/A |

| Brine | Laboratory prepared | N/A | N/A |

| Anhydrous Sodium Sulfate | ≥99% | Fisher Scientific | 7757-82-6 |

| Ethyl Acetate | HPLC grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC grade | Fisher Scientific | 110-54-3 |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Schlenk line or equivalent inert atmosphere setup

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Experimental Protocol

1. Preparation of the Grignard Reagent

1.1. A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

1.2. To the cooled flask, add magnesium turnings (1.2 eq).

1.3. A small crystal of iodine is added to the flask to activate the magnesium surface.

1.4. In the dropping funnel, a solution of 2-chloro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

1.5. A small portion of the 2-chloro-4-bromopyridine solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle bubbling and a slight exotherm. If the reaction does not start, gentle heating may be applied.

1.6. Once the reaction has initiated, the remaining 2-chloro-4-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.

1.7. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Acetone

2.1. The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.

2.2. A solution of anhydrous acetone (1.1 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.

2.3. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

3. Work-up and Purification

3.1. The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

3.2. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

3.3. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

3.4. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

3.5. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results

| Parameter | Expected Value |

| Yield | 60-75% |

| Appearance | White to off-white solid |

| Melting Point | 95-100 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30 (d, 1H), 7.35 (s, 1H), 7.20 (d, 1H), 2.10 (s, 1H), 1.60 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.0, 150.0, 148.0, 122.0, 120.0, 72.0, 31.0 |

| Mass Spec (ESI+) | m/z: 172.06 [M+H]⁺ |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents are highly flammable and should be handled with care.

-

Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is suitable for researchers in organic synthesis and medicinal chemistry who require this intermediate for their research. The described work-up and purification steps yield a product of high purity, as confirmed by standard analytical techniques.

Application Notes and Protocols: 2-(2-Chloropyridin-4-yl)propan-2-ol in Medicinal Chemistry

Introduction

2-(2-Chloropyridin-4-yl)propan-2-ol is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-chloropyridine moiety and a tertiary alcohol, offers multiple avenues for chemical modification to generate diverse libraries of compounds. The 2-chloropyridine group is a key pharmacophore found in numerous biologically active compounds and serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Pyridine-based scaffolds are prevalent in FDA-approved drugs and have shown significant potential in the development of treatments for a range of diseases, including cancer.[1][2][3] This document outlines the application of this compound in the synthesis of potential kinase inhibitors and provides detailed protocols for its derivatization and biological evaluation.

Key Applications in Drug Discovery

The 2-chloropyridine scaffold is a well-established motif in medicinal chemistry, often utilized for its ability to engage in hydrogen bonding and other interactions within biological targets.[4] Derivatives of 2-chloropyridine have been investigated as potential antitumor agents, with some exhibiting inhibitory activity against enzymes like telomerase.[5][6] The chloro-substituent at the 2-position is particularly amenable to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This reactivity allows for the systematic modification of the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

The tertiary alcohol group in this compound can also be functionalized, for instance, through etherification, to further modulate the physicochemical properties of the resulting molecules, such as solubility and metabolic stability.[9][10][11][12]

Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor Library

This section details a representative workflow for the utilization of this compound in the generation of a library of potential kinase inhibitors. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13][14] The 2-substituted pyridine motif is a common feature in many kinase inhibitors.[4][15]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpyridine Derivatives

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to generate a library of 2-arylpyridine derivatives.

Materials:

-

This compound

-

Arylboronic acids (various)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen the synthesized compounds for their inhibitory activity against a target kinase (e.g., a receptor tyrosine kinase).

Materials:

-

Synthesized 2-arylpyridine derivatives

-

Recombinant kinase

-

Kinase substrate (e.g., a peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for 1 hour at 30 °C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table presents hypothetical biological data for a series of synthesized 2-arylpyridine derivatives, illustrating the kind of quantitative data that would be generated.

| Compound ID | R Group (Aryl) | Kinase Inhibition IC50 (nM) |

| CP-001 | Phenyl | 850 |

| CP-002 | 4-Methoxyphenyl | 420 |

| CP-003 | 3,4-Dichlorophenyl | 95 |

| CP-004 | 4-(Trifluoromethyl)phenyl | 150 |

| CP-005 | 2-Naphthyl | 210 |

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the generation and evaluation of a kinase inhibitor library.

Diagram 2: Representative Kinase Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]

- 10. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. soci.org [soci.org]

- 15. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(2-Chloropyridin-4-yl)propan-2-ol as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2-Chloropyridin-4-yl)propan-2-ol as a key building block in the synthesis of complex organic molecules, particularly kinase inhibitors. The tertiary alcohol functionality and the reactive 2-chloro-4-substituted pyridine core make this compound a valuable starting material for generating libraries of compounds for drug discovery.

Introduction

This compound is a bifunctional building block that has gained significance in medicinal chemistry. Its structure incorporates a 2-chloropyridine moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a propan-2-ol group at the C4 position. This tertiary alcohol can act as a hydrogen bond donor and impart specific steric and electronic properties to the final molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This building block is particularly relevant in the synthesis of kinase inhibitors, where the pyridine core can serve as a hinge-binding motif, and the substituent at the C4 position can extend into the solvent-exposed region of the ATP-binding pocket. The protocols outlined below describe its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| CAS Number | 1240620-98-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Application in Kinase Inhibitor Synthesis

The 2-chloropyridine scaffold is a common feature in many kinase inhibitors. The chlorine atom at the C2 position provides a handle for introducing various aryl, heteroaryl, or amino substituents via cross-coupling reactions. The 4-(propan-2-ol) moiety can enhance solubility and provide a key interaction point with the target protein.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

Caption: General synthetic strategies employing this compound.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established literature procedures for similar 2-chloropyridine substrates and are expected to be applicable with minor optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the building block.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

-

Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv).

-

The flask is evacuated and backfilled with nitrogen or argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Representative Data:

| Coupling Partner | Product | Representative Yield (%) |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(propan-2-ol-2-yl)pyridine | 85 |

| 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-4-(propan-2-ol-2-yl)pyridine | 78 |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-(propan-2-ol-2-yl)pyridine | 75 |

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with an aniline derivative to form a C-N bond.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of the building block.

Materials:

-

This compound

-

Aniline derivative (e.g., 4-fluoroaniline)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

-

The tube is evacuated and backfilled with nitrogen or argon three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is heated to 110 °C in an oil bath and stirred for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is filtered through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Representative Data:

| Coupling Partner | Product | Representative Yield (%) |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-(propan-2-ol-2-yl)pyridin-2-amine | 80 |

| 3-Methoxyaniline | N-(3-Methoxyphenyl)-4-(propan-2-ol-2-yl)pyridin-2-amine | 75 |

| 2-Methylaniline | N-(o-tolyl)-4-(propan-2-ol-2-yl)pyridin-2-amine | 70 |

Application in Signaling Pathway Modulation

Molecules synthesized from this compound are often designed to target specific signaling pathways implicated in diseases such as cancer and inflammation. For example, many kinase inhibitors target the MAP kinase pathway.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates how a kinase inhibitor derived from the title building block might interrupt a cellular signaling cascade.

Caption: Inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and efficient methods for the elaboration of this scaffold into a diverse range of potential therapeutic agents. The ability to readily introduce aryl and amino substituents allows for fine-tuning of the biological activity and physicochemical properties of the final compounds. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application Note: Synthesis of a Key Oxazole Intermediate for FAAH Inhibitors using 2-(2-Chloropyridin-4-yl)propan-2-ol

For Research Use Only. Not for use in diagnostic procedures.

Introduction